molecular formula C8H18GeO2 B14413397 Methyl 2-methyl-2-(trimethylgermyl)propanoate CAS No. 85248-35-7

Methyl 2-methyl-2-(trimethylgermyl)propanoate

Cat. No.: B14413397
CAS No.: 85248-35-7
M. Wt: 218.86 g/mol
InChI Key: OJIONTXRYLGRAI-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(trimethylgermyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with a trimethylgermyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(trimethylgermyl)propanoate typically involves the esterification of 2-methyl-2-(trimethylgermyl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(trimethylgermyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-2-(trimethylgermyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trimethylgermyl group into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(trimethylgermyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with biological molecules. The trimethylgermyl group may also play a role in modulating the compound’s activity by affecting its lipophilicity and ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-2-(trimethylgermyl)propanoate is unique due to the presence of the trimethylgermyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specialized applications .

Properties

CAS No.

85248-35-7

Molecular Formula

C8H18GeO2

Molecular Weight

218.86 g/mol

IUPAC Name

methyl 2-methyl-2-trimethylgermylpropanoate

InChI

InChI=1S/C8H18GeO2/c1-8(2,7(10)11-6)9(3,4)5/h1-6H3

InChI Key

OJIONTXRYLGRAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)[Ge](C)(C)C

Origin of Product

United States

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